molecular formula C8H10N6 B1479957 1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097968-03-9

1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479957
CAS No.: 2097968-03-9
M. Wt: 190.21 g/mol
InChI Key: HPBCTTQPPCEPFW-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are versatile and applicable as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of pyrazoles involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The nature of their substituent groups can highly influence their properties .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical and Chemical Properties Analysis

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . These properties can be influenced by the nature of their substituent groups .

Scientific Research Applications

Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry

Organophosphorus azoles, including pyrroles, pyrazoles, imidazoles, and benzazoles, have been extensively studied for their stereochemical structure using multinuclear 1H, 13C, 31P NMR spectroscopy and quantum chemistry. These studies are essential for understanding the stereochemical configurations of functionalized organophosphorus azoles and evaluating their Z/E isomerization (Larina, 2023).

Methyl Substituted Pyrazoles in Medicinal Chemistry

Methyl substituted pyrazoles are recognized for their potent medicinal properties, exhibiting a wide spectrum of biological activities. The synthesis and medicinal significance of these compounds highlight their applications in various fields, especially in medicinal chemistry (Sharma et al., 2021).

Pyrazoline-5-ones as a Privileged Scaffold in Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and its derivatives underscores their value as building blocks for synthesizing heterocyclic compounds, including pyrazolo-imidazoles. This illustrates the potential of similar compounds for use in heterocyclic synthesis and dye production (Gomaa & Ali, 2020).

Pyrazoline Derivatives in Biological Activities

Pyrazoline derivatives have been synthesized under various conditions and characterized for their potential physical and chemical properties. These compounds have shown a range of activities, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

Pyrazole Analogs in Neurodegenerative Disorders

Pyrazolines are highlighted for their potential in treating neurodegenerative diseases, showcasing neuroprotective properties. The review covers the significance of pyrazoline compounds in managing Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders, highlighting their role as acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B) inhibitors (Ahsan et al., 2022).

Safety and Hazards

Pyrazoles can be harmful if swallowed and may cause skin and eye irritation . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Properties

IUPAC Name

1-(2-azidoethyl)-6-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-7-6-8-13(3-2-10-12-9)4-5-14(8)11-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBCTTQPPCEPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

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